Home > Products > Screening Compounds P64779 > 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide - 1020981-35-4

4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Catalog Number: EVT-3093883
CAS Number: 1020981-35-4
Molecular Formula: C20H23F2N3O3S
Molecular Weight: 423.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

  • Compound Description: This compound is a key intermediate in the synthesis of a pyrimidine derivative [].
  • Relevance: While the core structure differs from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, both share the presence of a 4-fluorophenyl substituent and a sulfonamide group, suggesting potential exploration for similar biological targets [].

N-(4-fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB)

  • Compound Description: PipISB exhibits high potency and selectivity for the cannabinoid subtype-1 receptor (CB1) []. It was radiolabeled with carbon-11 and fluorine-18 for potential use as a PET radioligand to image brain CB1 receptors [].
  • Relevance: PipISB shares a similar structure to 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, both containing a benzamide moiety and a sulfonamide group linked by an alkyl chain. The difference lies in the presence of an indole ring and a piperidine ring in PipISB instead of a piperazine ring as seen in 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide [].

2-{3-[4-(2-Fluorophenyl)-piperazin-1-yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7)

  • Compound Description: This compound displayed anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) test, classifying it under the Anticonvulsant Screening Program (ASP) 1 class []. It also showed affinity for serotonin receptors 5-HT1A and 5-HT2A [].
  • Relevance: Compound 7, similar to 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, contains a 4-(2-fluorophenyl)piperazin-1-yl moiety, suggesting they might share similar pharmacological properties despite belonging to different chemical classes [].

2-{3-[4-(2-Fluorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (22)

  • Compound Description: Similar to compound 7, this compound also exhibited anticonvulsant properties in the scPTZ test, earning it a place in the ASP 1 class. It also demonstrated affinity towards 5-HT1A and 5-HT2A receptors [].
  • Relevance: Structurally comparable to 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, compound 22 also features a 4-(2-fluorophenyl)piperazin-1-yl group, suggesting potential exploration for shared biological activities [].

2-{3-[4-(3-Chlorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (23)

  • Compound Description: This compound showed anticonvulsant activity in the scPTZ test and was categorized as an ASP 1 class drug. Additionally, it displayed affinity for the 5-HT1A and 5-HT2A receptors [].
  • Relevance: Compound 23 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide share structural similarities, specifically the presence of a substituted phenylpiperazine moiety. While the substitution on the phenyl ring differs (3-chloro in compound 23 versus 4-fluoro in the target compound), this similarity suggests they could be grouped into the same chemical class and potentially possess comparable pharmacological profiles [].

Cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b)

  • Compound Description: This silicon-containing derivative of hexahydro-sila-difenidol (HHSiD) emerged as a potent muscarinic antagonist with a preference for the M3 receptor subtype [].
  • Relevance: While structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, both compounds share a common feature: a three-carbon linker connecting a cyclic system (cyclohexyl in 4b and piperazine in the target compound) to a phenyl group. This similarity, despite the absence of sulfonamide and benzamide moieties in 4b, suggests potential investigation for related pharmacological activities [].

N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines (13)

  • Compound Description: This group of compounds was synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine and substituted benzoyl chlorides [].
  • Relevance: Though structurally different from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the shared presence of a benzamide moiety and a propyl chain linker in both suggests potential grouping into similar chemical classes despite differences in the heterocyclic ring systems [].

N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines (14)

  • Compound Description: This series of compounds was synthesized by reacting 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine with various substituted benzene sulfonyl chlorides [].
  • Relevance: While structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the presence of a sulfonamide group and a propyl chain linker in both suggests potential categorization into related chemical classes despite differences in the aromatic and heterocyclic components [].

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide) (1)

  • Compound Description: Identified through in silico modeling, compound 1 acts as an inhibitor of the S100A2-p53 protein-protein interaction [, ]. This interaction is a validated target in pancreatic cancer drug discovery, and compound 1 exhibited growth inhibitory activity against the MiaPaCa-2 pancreatic cancer cell line with a GI50 of ~50 μM [].
  • Relevance: Both compound 1 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide share a core structure consisting of a piperazine ring linked to a sulfonamide group and a phenyl ring. They differ in the presence of a triazole ring and a methoxyphenyl substituent in compound 1 and a benzamide moiety with a fluorine atom in the target compound. This shared core structure suggests that these compounds may belong to similar chemical classes and could be explored for related pharmacological activities, particularly in the context of cancer [, ].

(4-CF3; 4-OCH3) analogue (51)

  • Compound Description: This compound was designed as a potential inhibitor of the S100A2-p53 protein-protein interaction, with modifications at the sulfonamide and terminal phenyl ring compared to lead compound 1 [].
  • Relevance: While structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the presence of a sulfonamide group with a CF3 substitution and a para-methoxyphenyl group in both suggests potential grouping into similar chemical classes despite differences in the core structure and linker moieties [].

(4-CF3; 2-OCH3) analogue (52)

  • Compound Description: This compound was designed as a potential inhibitor of the S100A2-p53 protein-protein interaction, with modifications at the sulfonamide and terminal phenyl ring compared to lead compound 1 []. It exhibited significantly higher potency than its isomer, analogue 51, with sub-micromolar GI50 values against several pancreatic cancer cell lines [].
  • Relevance: Though structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the presence of a sulfonamide group with a CF3 substitution and a methoxyphenyl group in both suggests potential categorization into related chemical classes despite differences in the core structure, linker moieties, and the position of the methoxy group on the phenyl ring [].

N-[(R)-3,3-difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide (KPR-5714)

  • Compound Description: KPR-5714 is a novel, selective transient receptor potential melastatin 8 (TRPM8) antagonist []. It effectively inhibits TRPM8, exhibiting potential therapeutic benefits for overactive bladder by reducing bladder afferent hyperactivity in rat models [].
  • Relevance: KPR-5714, although structurally different from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, shares the presence of a benzamide moiety and multiple fluorine substitutions. This similarity in certain structural elements, despite the absence of a piperazine ring and a sulfonamide group in KPR-5714, suggests they might be categorized under related chemical classes and could be investigated for their potential to modulate similar biological pathways [].

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

  • Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor that significantly reduces both brain and plasma amyloid-beta (Aβ1-40) levels in APP-YAC mice, making it a potential therapeutic agent for Alzheimer's disease [].
  • Relevance: BMS-289948 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, despite structural differences, both possess a sulfonamide group, a propyl chain linker, and multiple fluorine substitutions. This similarity in certain structural features, even with the absence of a piperazine ring and a benzamide moiety in BMS-289948, suggests they might be grouped under similar chemical classes and warrants further investigation for potential overlap in their biological targets [].

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

  • Compound Description: BMS-299897 is an orally bioavailable gamma-secretase inhibitor. It effectively reduces Aβ peptide concentrations in APP-YAC transgenic mice and guinea pigs, suggesting its potential as a therapeutic agent for Alzheimer's disease [].
  • Relevance: While structurally different from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, both compounds share the presence of a sulfonamide group and multiple fluorine substitutions. This similarity, despite the absence of a piperazine ring and a benzamide moiety in BMS-299897, indicates potential categorization into related chemical classes and warrants further exploration for possible shared biological targets [].

4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (2-75)

  • Compound Description: Compound 2-75 is a hybrid molecule designed by combining structural elements of enzalutamide and suberoylanilide hydroxamic acid (SAHA). It exhibits weakened pan-histone deacetylase inhibitor (HDACI) activity compared to SAHA but effectively targets heat shock protein 90 (HSP90) and the androgen receptor (AR) in enzalutamide-resistant prostate cancer cells [].
  • Relevance: Compound 2-75 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, although structurally different, both possess a benzamide moiety and a fluorine substitution. This similarity, despite the absence of a piperazine ring and a sulfonamide group in compound 2-75, suggests they might be grouped under related chemical classes and encourages further research to explore potential commonalities in their biological targets [].

(E)-3-(4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorophenyl)-N-hydroxyacrylamide (1005)

  • Compound Description: Compound 1005 is another hybrid molecule designed with structural elements from enzalutamide and SAHA, demonstrating weaker pan-HDACI activity than SAHA []. It effectively targets HSP90 and AR in enzalutamide-resistant prostate cancer cells [].
  • Relevance: Compound 1005 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, though structurally distinct, both contain a fluorine substitution. This similarity, even without a piperazine ring, a sulfonamide group, or a benzamide moiety in compound 1005, suggests they could potentially be categorized under related chemical classes and emphasizes the need for further investigation to unravel any shared biological targets [].

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

  • Compound Description: PG01037 is a dopamine D3 receptor-preferring antagonist [, , , ]. It is used to investigate the roles of D3 and D2 receptors in various dopamine-mediated behaviors, including cocaine's discriminative stimulus effects, reinstatement of cocaine seeking, and dopamine agonist-induced yawning [].
  • Relevance: Both PG01037 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide share a core structure consisting of a substituted phenylpiperazine moiety linked to a benzamide group. Although PG01037 contains a pyridine ring and a butenyl chain instead of a sulfonylpropyl chain, the presence of these shared structural features suggests they might be classified under similar chemical classes and could exhibit comparable pharmacological profiles [, , , ].

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl-1H-indole (L-741626)

  • Compound Description: L-741626 acts as a dopamine D2 receptor-preferring antagonist [, , , ]. It is often used in research to distinguish the roles of D2 receptors from D3 receptors in various dopamine-mediated behaviors, including cocaine self-administration, reinstatement of drug-seeking behavior, and dopamine agonist-induced yawning [].
  • Relevance: While structurally distinct from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the presence of a substituted phenylpiperidine moiety in L-741626, similar to the piperazine ring in the target compound, suggests potential exploration for shared biological targets despite belonging to different chemical classes [, , , ].

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (SB656933)

  • Compound Description: SB656933 functions as a CXCR2 antagonist []. It is used in research to investigate the role of CXCR2 in neutrophil chemotaxis, especially in the context of inflammatory lung diseases like COPD [].
  • Relevance: Although structurally different from 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, the shared presence of a benzamide moiety in both suggests they might be classified under related chemical classes despite their distinct structures and biological targets [].

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea (Sch527123)

  • Compound Description: Sch527123 acts as a dual antagonist for both CXCR1 and CXCR2 receptors []. This dual activity makes it valuable for studying the combined roles of these receptors in neutrophil chemotaxis, particularly in the context of inflammatory responses in lung diseases like COPD [].
  • Relevance: Sch527123 and 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide share a significant structural feature: the presence of a piperazine ring linked to a sulfonyl group. This similarity, despite the absence of a benzamide moiety in Sch527123, suggests that these compounds could be grouped into similar chemical classes and might exhibit overlapping pharmacological profiles despite their different targets and activities [].
Overview

4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a piperazine moiety, commonly associated with various pharmacological activities, and a sulfonamide group, which can enhance its biological properties. The structure of this compound suggests it may interact with specific biological targets, making it of interest for further research.

Source

The compound is synthesized through organic chemistry techniques, often involving the manipulation of piperazine derivatives and sulfonamides. The specific synthesis pathways can vary based on the desired purity and yield.

Classification

This compound falls under the category of piperazine derivatives and sulfonamide compounds. Piperazines are well-known for their diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects. Sulfonamides are recognized for their antibacterial properties and are often used in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves several key steps:

  1. Formation of the Piperazine Ring: The piperazine core is synthesized from appropriate precursors, often involving cyclization reactions.
  2. Sulfonylation: The introduction of the sulfonyl group is accomplished by reacting the piperazine derivative with a suitable sulfonyl chloride or sulfonic acid.
  3. Amidation: The final step involves coupling the sulfonamide with a propylbenzamide derivative, often using coupling agents such as carbodiimides to facilitate the formation of the amide bond.

Technical Details

The reaction conditions (temperature, solvent, catalysts) are critical for optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and ensure product quality.

Molecular Structure Analysis

Structure

The molecular formula of 4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is C19H20F2N4O2SC_{19}H_{20}F_{2}N_{4}O_{2}S. Its structure includes:

  • A piperazine ring which provides basic nitrogen atoms.
  • A sulfonamide group, enhancing solubility and biological activity.
  • A fluorophenyl moiety, which may influence receptor binding and pharmacokinetics.

Data

The molecular weight is approximately 398.45 g/mol. Spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry are typically used to confirm its structure.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amides and sulfonamides, including:

  • Hydrolysis: Under acidic or basic conditions, leading to the release of the corresponding amine and sulfonic acid.
  • Nucleophilic Substitution: The fluorine atom can be replaced with nucleophiles under certain conditions.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques like thin-layer chromatography (TLC) can be employed to track reaction progress.

Mechanism of Action

Process

While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often act as:

  • Dopamine receptor antagonists: Potentially influencing mood and behavior.
  • Serotonin receptor modulators: Affecting anxiety and depression pathways.

Data

Pharmacological profiling through in vitro assays can provide insights into its binding affinity and functional activity at various receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: The presence of functional groups allows for various chemical transformations.

Relevant data from studies suggest that modifications to this compound's structure can significantly influence its pharmacological profile.

Applications

Scientific Uses

4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has potential applications in:

  • Drug Development: As a lead compound for developing new therapies targeting neurological disorders.
  • Research Tools: To study receptor interactions in pharmacology and biochemistry.

This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it a valuable subject for further research in medicinal chemistry.

Properties

CAS Number

1020981-35-4

Product Name

4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

IUPAC Name

4-fluoro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide

Molecular Formula

C20H23F2N3O3S

Molecular Weight

423.48

InChI

InChI=1S/C20H23F2N3O3S/c21-17-4-2-16(3-5-17)20(26)23-10-1-15-29(27,28)25-13-11-24(12-14-25)19-8-6-18(22)7-9-19/h2-9H,1,10-15H2,(H,23,26)

InChI Key

FBEODMIYVUPJAL-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.